Cas no 956136-85-9 (tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate)

tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate structure
956136-85-9 structure
상품 이름:tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate
CAS 번호:956136-85-9
MF:C22H34BNO4
메가와트:387.320666790009
MDL:MFCD16652353
CID:2149598
PubChem ID:53629760

tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate 화학적 및 물리적 성질

이름 및 식별자

    • tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate
    • 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)phenyl]piperidine-1-carboxylic acid tert-butyl ester
    • tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate
    • 4-(1-Boc-4-piperidyl)phenylboronic Acid Pinacol Ester
    • AKOS032455823
    • 4-[4-(4,4,5-Trimethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine-1-carboxylic acid tert-butyl ester
    • ZDJWODLFNSRSNA-UHFFFAOYSA-N
    • SCHEMBL180435
    • SB41057
    • 956136-85-9
    • SY040229
    • 4-(N-BOC-Piperidino)phenylboronic acid pinacol ester
    • tert-Butyl4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate
    • tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate
    • MFCD16652353
    • AS-40223
    • (4-(1-(TERT-BUTOXYCARBONYL)PIPERIDIN-4-YL)PHENYL)BORONIC ACID PINACOL ESTER
    • 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine-1-carboxylic acid tert-butyl ester
    • 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-piperidine-1 carboxylic acid tert-butyl ester
    • 4-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl]-phenyl}-piperidine-1-carboxylic acid tert-butyl ester
    • 4-{4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl}-piperidine-1-carboxylic acid tert-butyl ester
    • DB-327476
    • MDL: MFCD16652353
    • 인치: 1S/C22H34BNO4/c1-20(2,3)26-19(25)24-14-12-17(13-15-24)16-8-10-18(11-9-16)23-27-21(4,5)22(6,7)28-23/h8-11,17H,12-15H2,1-7H3
    • InChIKey: ZDJWODLFNSRSNA-UHFFFAOYSA-N
    • 미소: O1B(C2C=CC(=CC=2)C2CCN(C(=O)OC(C)(C)C)CC2)OC(C)(C)C1(C)C

계산된 속성

  • 정밀분자량: 387.2580887g/mol
  • 동위원소 질량: 387.2580887g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 5
  • 중원자 수량: 27
  • 회전 가능한 화학 키 수량: 5
  • 복잡도: 539
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 토폴로지 분자 극성 표면적: 48Ų

tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate 보안 정보

tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLH1267-100MG
tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate
956136-85-9 97%
100MG
¥ 316.00 2023-04-12
Chemenu
CM219449-250mg
tert-Butyl 4-(4-(4,4,5-trimethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate
956136-85-9 95+%
250mg
$182 2022-08-31
eNovation Chemicals LLC
Y1001218-1g
tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate
956136-85-9 95%
1g
$450 2024-08-02
eNovation Chemicals LLC
D695759-1g
4-(1-Boc-4-piperidyl)phenylboronic Acid Pinacol Ester
956136-85-9 >97%
1g
$130 2024-07-20
Ambeed
A205601-100mg
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate
956136-85-9 97%
100mg
$21.0 2025-02-28
Ambeed
A205601-1g
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate
956136-85-9 97%
1g
$113.0 2025-02-28
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-TN402-50mg
tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate
956136-85-9 97%
50mg
448.0CNY 2021-07-12
eNovation Chemicals LLC
D257290-50g
tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate
956136-85-9 95%
50g
$3680 2024-08-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1132056-250mg
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxylate
956136-85-9 98%
250mg
¥348.00 2024-04-24
eNovation Chemicals LLC
D695759-0.25g
4-(1-Boc-4-piperidyl)phenylboronic Acid Pinacol Ester
956136-85-9 95%
0.25g
$195 2023-08-31

tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Potassium acetate Catalysts: Water ,  Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,2-Dimethoxyethane ;  overnight, rt → 80 °C
참조
Immune effector cell therapies with enhanced efficacy by combination with LSD1 inhibitors
, World Intellectual Property Organization, , ,

합성 방법 2

반응 조건
1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ;  overnight, 100 °C
참조
Degradation of Bruton's tyrosine kinase (BTK) by conjugation of BTK inhibitors with E3 ligase ligand and methods of use
, World Intellectual Property Organization, , ,

합성 방법 3

반응 조건
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  overnight, 100 °C
참조
Preparation of substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors
, World Intellectual Property Organization, , ,

합성 방법 4

반응 조건
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ,  Water ;  1 h, 80 °C
참조
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3
Brawn, Ryan A. ; Cook, Andrew; Omoto, Kiyoyuki; Ke, Jiyuan; Karr, Craig; et al, ACS Medicinal Chemistry Letters, 2021, 12(1), 93-98

합성 방법 5

반응 조건
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  rt; 6 h, 100 °C
참조
Degrader compounds and application
, World Intellectual Property Organization, , ,

합성 방법 6

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  16 h, rt
참조
Preparation of substituted heterobicyclic compounds, compositions and medicinal applications thereof as Btk inhibitors
, United States, , ,

합성 방법 7

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  18 h, rt
참조
Preparation of pyrrolo[3,2-c]pyridine derivatives as TLR inhibitors
, World Intellectual Property Organization, , ,

합성 방법 8

반응 조건
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  overnight, 100 °C
참조
Degradation of bruton's tyrosine kinase (BTK) by conjugation of BTK inhibitors with E3 ligase ligand and methods of use
, World Intellectual Property Organization, , ,

합성 방법 9

반응 조건
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,2-Dimethoxyethane ;  overnight, rt → 80 °C
참조
CAR-expressing immune effector cell therapies with enhanced efficacy due to the use of LSD1 inhibitors
, World Intellectual Property Organization, , ,

합성 방법 10

반응 조건
1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ;  16 h, 90 °C
참조
Tricyclic compounds as degraders of Ikaros and Aiolos and their preparation
, World Intellectual Property Organization, , ,

합성 방법 11

반응 조건
1.1 Reagents: Tripotassium phosphate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ;  6 h, 100 °C
참조
Synthesis of heterocycles targeting degradation of bruton's tyrosine kinase
, World Intellectual Property Organization, , ,

합성 방법 12

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  16 h, rt
참조
Preparation of substituted heterobicyclic compounds, compositions and medicinal applications thereof
, World Intellectual Property Organization, , ,

합성 방법 13

반응 조건
1.1 Reagents: Potassium acetate ,  Cesium carbonate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ;  2 - 8 h, 80 °C
참조
Preparation of oxadiazolylphenylboronic acid derivatives and analogs for use as fatty acid amide hydrolase inhibitors
, World Intellectual Property Organization, , ,

합성 방법 14

반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  12 h, rt
참조
Heterocyclic compounds as toll-like receptor inhibitors and their preparation
, World Intellectual Property Organization, , ,

tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate Raw materials

tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate Preparation Products

tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:956136-85-9)tert-butyl 4-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxylate
A909967
순결:99%
재다:5g
가격 ($):436.0